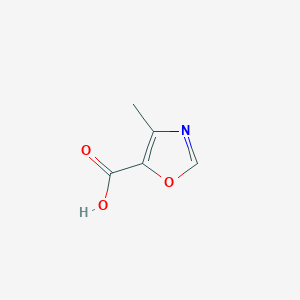

4-methyl-1,3-oxazole-5-carboxylic acid

Description

The exact mass of the compound 4-Methyloxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158017. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXUNDOOBLSXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303366 | |

| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-32-9 | |

| Record name | 2510-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-methyl-1,3-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry. The document details the necessary starting materials, experimental procedures, and quantitative data associated with the synthesis. Furthermore, it explores alternative synthesis strategies for the oxazole core, offering a broader perspective for chemical synthesis planning.

Primary Synthesis Pathway: From Ethyl 2-chloroacetoacetate and Formamide

The most direct and commonly cited method for the synthesis of this compound involves the reaction of ethyl 2-chloroacetoacetate with formamide. This process typically proceeds in two main stages: the formation of the ethyl ester intermediate, ethyl 4-methyl-1,3-oxazole-5-carboxylate, followed by its hydrolysis to yield the final carboxylic acid.

A general procedure involves heating ethyl 2-chloroacetoacetate with formamide.[1] After the reaction is complete, the mixture is cooled, and the resulting precipitate is treated with ethyl acetate.[1] The organic layers are combined and evaporated to yield the crude product, which can then be purified.[1]

Experimental Protocol

Synthesis of this compound:

-

Ethyl 2-chloroacetoacetate (1 part by weight, 1 equivalent) is mixed with formamide (0.68 parts by volume, approximately 2.8 equivalents).[1]

-

The resulting solution is heated to 120°C and the reaction is allowed to proceed for 5 hours.[1]

-

After 5 hours, the reaction mixture is cooled to room temperature and left to stand overnight under a nitrogen atmosphere.[1]

-

A precipitate will form. The suspension is then treated with ethyl acetate (8 parts by volume) with vigorous stirring to dissolve the majority of the precipitate.[1]

-

The aqueous phase is separated and further extracted twice with ethyl acetate (6 parts by volume each).[1]

-

The organic layers are combined and concentrated by distillation.[1]

-

Fresh ethyl acetate (8 parts by volume) is added to the concentrated mixture, which is then evaporated to dryness.[1]

-

The resulting solid is collected and dried under reduced pressure at 40°C overnight to yield this compound.[1]

Quantitative Data

| Reactant/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Yield |

| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | 164.59 | 1000 g | N/A |

| Formamide | 75-12-7 | CH₃NO | 45.04 | ~2.8 eq. | N/A |

| This compound | 2510-32-9 | C₅H₅NO₃ | 127.10 | 498 g | 64.5% |

Synthesis Pathway Diagram

Caption: Primary synthesis pathway for this compound.

Synthesis of Starting Materials

The accessibility of the starting materials is crucial for the overall efficiency of the synthesis. This section outlines the preparation of ethyl 2-chloroacetoacetate and formamide.

Ethyl 2-chloroacetoacetate

Ethyl 2-chloroacetoacetate is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[2] Its synthesis requires careful control to ensure high purity.[2]

Synthesis from Ethyl Acetoacetate and Thionyl Chloride:

One common method involves the reaction of ethyl acetoacetate with thionyl chloride in the presence of a solvent.[3]

-

Experimental Protocol:

-

Ethyl acetoacetate, thionyl chloride, and a solvent (such as n-heptane, dichloroethane, or toluene) are mixed in a mass ratio of 1:1.37-2.75:2.31-4.62.[3]

-

The condensation reaction is carried out at a temperature of 75-95°C for 5.5-9 hours.[3]

-

After the reaction, the majority of the solvent and unreacted thionyl chloride are evaporated under normal pressure.[3]

-

The remaining organic phase is distilled under reduced pressure, collecting the fraction at 107-108°C/1.87kPa to obtain the final product.[3]

-

Another method utilizes sulfonyl chloride for the chlorination of ethyl acetoacetate.[4][5]

-

Experimental Protocol:

-

Ethyl acetoacetate is added to a reactor and cooled to a temperature between -5 and 10°C.[5]

-

Sulfonyl chloride is then added dropwise.[5]

-

After the addition is complete, the mixture is slowly warmed to 20-25°C and allowed to react for 4 hours.[5]

-

The pressure is then slowly reduced to remove any residual acidic gas, which is absorbed by a caustic soda solution.[5]

-

The remaining residue is distilled under reduced pressure to yield ethyl 2-chloroacetoacetate.[5]

-

Formamide

Formamide, the simplest amide, can be prepared through several industrial and laboratory-scale methods.

Industrial Production:

The primary industrial method involves the carbonylation of ammonia.[6][7] An alternative two-stage process includes the ammonolysis of methyl formate, which is produced from carbon monoxide and methanol.[6][7]

Laboratory Synthesis:

A common laboratory preparation involves the pyrolysis of ammonium acetate, which is formed by neutralizing ammonia with formic acid.[8] Another method is the aminolysis of ethyl formate with ammonia.[6][8][9]

-

Experimental Protocol (from Ammonium Formate):

-

Dry ammonia gas is passed through pure formic acid in a flask cooled with ice-water to produce ammonium formate.[10]

-

The reaction flask is then gradually heated, while continuing a slow stream of ammonia gas.[10]

-

Water of decomposition begins to distill at around 150°C. The temperature is gradually increased to 180°C.[10]

-

The distillation is complete when no more water comes over, which can take 4-5 hours.[10]

-

The resulting brown liquid is then purified by fractional distillation in a vacuum to remove volatile decomposition products.[10]

-

Alternative Synthesis Pathways for the Oxazole Ring

Several named reactions are well-established for the synthesis of the oxazole core and could be adapted for the synthesis of this compound or its derivatives.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole.[11][12] This reaction is typically catalyzed by a cyclodehydrating agent.[11]

Caption: The Robinson-Gabriel synthesis of oxazoles.

Van Leusen Reaction

The Van Leusen reaction is a versatile method for forming oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[13][14] The reaction proceeds via the deprotonation of TosMIC, followed by an attack on the aldehyde carbonyl, cyclization, and subsequent elimination of the tosyl group.[13] This method is particularly useful for synthesizing 4-substituted and 4,5-disubstituted oxazoles.[15]

Caption: The Van Leusen oxazole synthesis.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is primarily used for the formation of 5-aminothiazoles, but it highlights the reaction of α-aminonitriles with various sulfur-containing reagents.[16] While not a direct route to the target molecule, the principles of this reaction could potentially be adapted for the synthesis of related oxazole structures.

Conclusion

The synthesis of this compound is most directly achieved through the reaction of ethyl 2-chloroacetoacetate and formamide. This guide has provided a detailed experimental protocol and quantitative data for this primary pathway. Furthermore, the synthesis of the necessary starting materials has been outlined, and alternative, well-established methods for oxazole ring formation have been presented. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling informed decisions in the design and execution of synthetic strategies involving this important heterocyclic compound.

References

- 1. This compound | 2510-32-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 6. Formamide - Wikipedia [en.wikipedia.org]

- 7. Formamide synthesis - chemicalbook [chemicalbook.com]

- 8. Formamide - Sciencemadness Wiki [sciencemadness.org]

- 9. ajsonline.org [ajsonline.org]

- 10. prepchem.com [prepchem.com]

- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 14. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

Physicochemical Properties of 4-Methyl-1,3-oxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-oxazole-5-carboxylic acid (CAS No: 2510-32-9) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring an oxazole ring substituted with both a methyl and a carboxylic acid group, makes it a valuable intermediate for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthesis method. Understanding these properties is paramount for its effective application in drug design, process development, and chemical research.

Core Physicochemical Properties

The physicochemical parameters of this compound are essential for predicting its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile when incorporated into larger drug molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| Melting Point | 239 - 240 °C | [3][4] |

| Boiling Point (Predicted) | 267.3 ± 20.0 °C | [4] |

| pKa (Acid Dissociation Constant) | ~2.5 (Experimental) | [3] |

| pKa (Predicted) | 2.09 ± 0.31 | [4] |

| LogP (Octanol-Water Partition Coefficient) | 0.6 - 0.68 | [1][2] |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [4] |

| Topological Polar Surface Area (TPSA) | 63.33 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Appearance | White to tan solid; powder to crystal | [4] |

Experimental Protocols

Accurate determination of physicochemical properties requires robust and reproducible experimental methods. The following sections detail standard protocols applicable to this compound.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[5]

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (this compound). The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the carboxylic acid is half-dissociated, corresponding to the midpoint of the titration curve's buffer region.[6]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH). Ensure it is carbonate-free.

-

Prepare a ~1 mM solution of this compound in deionized water. If solubility is low, a co-solvent may be used, but its effect on pKa must be considered.

-

To maintain constant ionic strength, 0.15 M potassium chloride (KCl) solution can be used as the solvent for the analyte.[6]

-

-

Instrument Calibration:

-

Calibrate the pH meter and electrode using standard buffer solutions at pH 4, 7, and 10.[6]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂.[6]

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[6]

-

Continue the titration until the pH reaches a stable plateau in the basic region (e.g., pH 12).

-

-

Data Analysis:

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8]

Principle: This method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., water or buffer) over a defined period until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured, representing its solubility.[8]

Detailed Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to several sealed flasks or vials. The excess solid should be visually apparent throughout the experiment.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline, PBS) to each flask.

-

-

Equilibration:

-

Place the sealed flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[8] Preliminary studies may be needed to determine the exact time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the flasks to stand undisturbed at the experimental temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot from the clear supernatant.

-

To remove any remaining undissolved microparticulates, filter the aliquot using a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.[7]

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)-UV or LC-MS/MS.[7]

-

A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[9]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the potentiometric titration protocol for pKa determination.

References

- 1. This compound | C5H5NO3 | CID 292311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 2510-32-9 | Benchchem [benchchem.com]

- 4. This compound CAS#: 2510-32-9 [m.chemicalbook.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide on the Structure Elucidation of 4-methyl-1,3-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-methyl-1,3-oxazole-5-carboxylic acid. This document details the expected outcomes from key analytical techniques, offers detailed experimental protocols, and presents a logical workflow for confirming the molecule's structure.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. It serves as a valuable building block in the synthesis of various biologically active molecules, including nicotinic acetylcholine receptor agonists and formyl peptide receptor 1 (FPR1) antagonists.[1] Accurate structural confirmation is a critical first step in any research and development endeavor involving this compound. This guide outlines the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₅NO₃[2]

-

Molecular Weight: 127.10 g/mol [2]

-

CAS Number: 2510-32-9[2]

-

SMILES: CC1=C(C(=O)O)N=CO1

Data Presentation for Structure Elucidation

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl, oxazole, and carboxylic acid protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~8.3 | Singlet | 1H | Oxazole C-H |

| >10 (broad) | Singlet | 1H | -COOH |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~12 | -CH₃ |

| ~130 | C4 (quaternary) |

| ~145 | C5 (quaternary) |

| ~155 | C2 (oxazole CH) |

| ~165 | -COOH (carbonyl) |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 127 | [M]⁺, Molecular ion |

| 112 | [M - CH₃]⁺ |

| 83 | [M - CO₂]⁺ |

| 68 | [M - COOH - CH₃]⁺ |

FT-IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1550-1600 | Medium | C=N stretch (oxazole ring) |

| 1050-1150 | Medium | C-O stretch (oxazole ring) |

Experimental Protocols

The following are generalized protocols for the key experiments used in the structure elucidation of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum using a standard pulse program.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts and multiplicities to assign the protons to their respective positions in the molecule.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional proton-decoupled carbon NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mandatory Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the unknown compound and leading to the confirmed structure.

Putative Signaling Pathway

Derivatives of this compound have been investigated as agonists for the α4β2-nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive function. The following diagram illustrates a simplified putative signaling pathway that could be activated by such an agonist.[1]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined interpretation of data from NMR, MS, and FT-IR spectroscopy. By following the detailed experimental protocols and logical workflow presented in this guide, researchers can confidently confirm the identity and purity of this important synthetic building block, enabling its effective use in drug discovery and development programs. The potential for derivatives of this compound to modulate key signaling pathways, such as the nicotinic acetylcholine receptor pathway, highlights the importance of a thorough structural foundation for advancing therapeutic research.

References

Technical Guide: 4-Methyl-1,3-oxazole-5-carboxylic Acid (CAS 2510-32-9)

An In-depth Review of its Chemical Properties and Synthetic Applications for Drug Development Professionals, Researchers, and Scientists.

Abstract

4-Methyl-1,3-oxazole-5-carboxylic acid, identified by CAS number 2510-32-9, is a heterocyclic organic compound. While direct biological activity of the compound itself is not extensively documented, its true value lies in its role as a versatile and crucial building block in medicinal and synthetic chemistry. The unique arrangement of a methyl group, a carboxylic acid, and an oxazole ring makes it a valuable precursor for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, safety data, and, most importantly, the synthetic utility of this compound. It details its application as a key intermediate in the synthesis of diverse targets, including Vitamin B6 (Pyridoxine), selective α4β2-nicotinic acetylcholine receptor (nAChR) agonists for cognitive disorders, and small-molecule antagonists for the formyl peptide receptor 1 (FPR1), a target in inflammatory diseases. This document serves as a resource for researchers by consolidating chemical data and outlining general synthetic pathways and experimental considerations.

Chemical and Physical Properties

This compound is a solid, crystalline powder, typically appearing white to off-white or yellowish-grey.[1] Its core structure consists of a five-membered oxazole ring, which imparts specific electronic and conformational properties valuable in molecular design.

Table 1: Physicochemical Properties of CAS 2510-32-9

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 2510-32-9 | [2][3] |

| Molecular Formula | C₅H₅NO₃ | [1][2] |

| Molecular Weight | 127.10 g/mol | [2] |

| Appearance | White to Greyish Reddish Yellow Crystal/Powder | [1] |

| Melting Point | 239-243 °C (decomposes) | [4] |

| Boiling Point | 267.3 ± 20.0 °C (Predicted) | [4] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [4] |

| InChI Key | ZIXUNDOOBLSXPE-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ncoc1C(O)=O |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and may be harmful if swallowed.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation. | [1] |

| Eye Irritation | H319 | Causes serious eye irritation. | [1] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Recommended Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. A dust respirator (e.g., N95) is recommended when handling the powder.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.[1][4]

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[1]

-

Skin Contact: Wash the affected area thoroughly with plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

-

Ingestion: Rinse mouth and seek medical attention if you feel unwell.[1]

Core Synthetic Applications

The primary utility of this compound is as a structural motif and starting material for the synthesis of high-value chemical entities. Its carboxylic acid functional group serves as a handle for various chemical transformations, such as esterification and amide bond formation, while the oxazole ring can act as a diene in cycloaddition reactions.

Intermediate in the Synthesis of Vitamin B6 (Pyridoxine)

One of the most well-established industrial applications of this scaffold is in the synthesis of Pyridoxine (Vitamin B6). The process involves a hetero-Diels-Alder reaction, a powerful method for constructing the core pyridine ring of the vitamin. The carboxylic acid is typically first converted to its ester form (e.g., ethyl 4-methyloxazole-5-carboxylate) to serve as the oxazole diene in the cycloaddition.

Caption: Synthetic pathway from CAS 2510-32-9 to Pyridoxine.

Experimental Protocol: General Fischer Esterification

This protocol describes the general conversion of the carboxylic acid to its ethyl ester, a necessary precursor for the subsequent Diels-Alder reaction.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equivalents), dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-methyloxazole-5-carboxylate. Further purification can be achieved via column chromatography or distillation if necessary.

Precursor for α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists

The oxazole scaffold is a key pharmacophore in the development of ligands for neuronal receptors. This compound serves as a precursor for highly selective α4β2-nAChR agonists, which are investigated for the treatment of cognitive disorders. The synthesis involves forming an amide bond between the carboxylic acid and a suitable amine-containing fragment.

Caption: Synthesis of nAChR agonists via amide coupling.

Experimental Protocol: General Amide Coupling using HATU

This protocol outlines a standard procedure for forming an amide bond, a key step in synthesizing nAChR agonists from the title compound.

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling: Add the desired amine component (1.0-1.1 equivalents) to the reaction mixture. Continue stirring at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Building Block for Formyl Peptide Receptor 1 (FPR1) Antagonists

The compound is also used in the synthesis of small-molecule antagonists for the human Formyl Peptide Receptor 1 (FPR1). FPR1 is a G-protein coupled receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for inflammatory diseases. Similar to the synthesis of nAChR agonists, the core reaction is typically an amide coupling to link the oxazole moiety to other pharmacophoric fragments.

Caption: Logical workflow for the synthesis of FPR1 antagonists.

Experimental Protocol: The synthesis of FPR1 antagonists from this compound would follow a general amide coupling protocol, such as the one described in Section 3.2. The specific amine component would be chosen based on the desired structure-activity relationship for FPR1 antagonism.

Conclusion

This compound (CAS 2510-32-9) is a chemical intermediate of significant value to the pharmaceutical and chemical industries. While it does not possess prominent direct biological activity, its utility as a versatile building block is well-established. Its structure allows for straightforward chemical modifications, primarily through its carboxylic acid group, to produce complex molecules with defined biological functions. The applications in synthesizing Vitamin B6, selective nAChR agonists, and FPR1 antagonists underscore its importance. This guide provides researchers with the foundational chemical data and synthetic context necessary to leverage this compound in the development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-methyl-1,3-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of ethyl 4-methyl-1,3-oxazole-5-carboxylate and its subsequent hydrolysis to the target carboxylic acid. This document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.

I. Synthetic Strategy Overview

The principal route for the synthesis of this compound involves a two-step process. The initial step is the construction of the oxazole ring to form ethyl 4-methyl-1,3-oxazole-5-carboxylate. This is efficiently achieved through a one-pot reaction between ethyl 2-chloroacetoacetate and formamide. The subsequent step involves the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Caption: Overall synthetic workflow for this compound.

II. Starting Materials

The synthesis of this compound primarily relies on two key commercially available starting materials.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | 164.59 |

| Formamide | 75-12-7 | CH₃NO | 45.04 |

III. Experimental Protocols

A. Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate

This one-pot procedure directly yields the oxazole ester from the starting materials.[1]

Reaction:

Caption: Synthesis of the intermediate ethyl ester.

Procedure:

-

In a reaction vessel, ethyl 2-chloroacetoacetate (1 equivalent) is mixed with formamide (approximately 2.8 equivalents).[1]

-

The resulting solution is heated to 120°C.[1]

-

The reaction mixture is maintained at this temperature for 5 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.[1]

Quantitative Data:

| Parameter | Value |

| Reaction Time | 5 hours |

| Temperature | 120°C |

| Molar Ratio (ECA:Formamide) | 1 : ~2.8 |

B. Synthesis of this compound

The hydrolysis of the ethyl ester can be effectively carried out using a sodium hydroxide solution.[1]

Reaction:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Procedure:

-

The crude reaction mixture from the previous step is treated with a 3M aqueous solution of sodium hydroxide (approximately 6 volumes).[1]

-

The mixture is stirred at room temperature for 4 hours.[1]

-

Ethyl acetate (approximately 6 volumes) is added, and the aqueous and organic phases are separated.[1]

-

The aqueous phase, containing the sodium salt of the carboxylic acid, is then acidified to precipitate the final product.

For a more controlled laboratory-scale hydrolysis, the isolated ethyl ester can be treated with lithium hydroxide in a mixture of THF, methanol, and water.[2]

Alternative Hydrolysis Protocol:

-

Dissolve the ethyl ester intermediate (1 equivalent) in a 2:3:1 mixture of THF/MeOH/H₂O.[2]

-

Add LiOH·H₂O (1.5 equivalents).[2]

-

Stir the mixture at room temperature for 4 hours.[2]

-

Remove the volatile solvents under reduced pressure.[2]

-

Acidify the residue with a 1N hydrochloric acid solution to precipitate the product.[2]

-

Filter the solid, wash with water, and dry under vacuum.[2]

Quantitative Data for Alternative Hydrolysis:

| Parameter | Value |

| Reagent | LiOH·H₂O (1.5 eq) |

| Solvent | THF/MeOH/H₂O (2:3:1) |

| Reaction Time | 4 hours |

| Temperature | Room Temperature |

| Yield | 72%[2] |

IV. Conclusion

The synthesis of this compound can be accomplished through a straightforward and efficient two-step process. The one-pot synthesis of the intermediate ethyl ester from readily available starting materials, followed by a robust hydrolysis protocol, provides a reliable method for obtaining this valuable heterocyclic compound for applications in pharmaceutical research and development. The provided experimental details and quantitative data serve as a comprehensive guide for the successful synthesis of this target molecule.

References

Spectroscopic and Structural Elucidation of 4-methyl-1,3-oxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 4-methyl-1,3-oxazole-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data based on established principles and data from analogous structures. It also includes comprehensive experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the functional groups present in the molecule and comparison with known spectroscopic data of similar oxazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.3 - 8.5 | Singlet | 1H | H2 (oxazole ring) |

| ~2.5 - 2.7 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 165 | -COOH |

| ~158 - 161 | C5 (oxazole ring) |

| ~150 - 153 | C2 (oxazole ring) |

| ~138 - 141 | C4 (oxazole ring) |

| ~12 - 15 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 - 1725 | Strong | C=O stretch (carboxylic acid) |

| ~1570 - 1610 | Medium | C=N stretch (oxazole ring) |

| ~1400 - 1450 | Medium | O-H bend (in-plane) |

| ~1200 - 1300 | Strong | C-O stretch (carboxylic acid) |

| ~1050 - 1100 | Medium | C-O-C stretch (oxazole ring) |

Sample Preparation: KBr pellet or ATR

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is crucial and should be based on the solubility of the compound and the chemical shifts of interest to avoid solvent peak overlap. c. Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. d. Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth correctly. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal. e. Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), pulse width, acquisition time, and relaxation delay. f. Acquire the Free Induction Decay (FID). g. Process the FID by applying a Fourier transform, phase correction, and baseline correction. h. Integrate the peaks and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy Acquisition: a. Use the same sample prepared for ¹H NMR. b. Tune the probe to the ¹³C frequency. c. Set the appropriate acquisition parameters for ¹³C NMR. This typically requires a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard. d. Acquire and process the FID as described for ¹H NMR. e. Reference the ¹³C spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): a. Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. b. Transfer the finely ground powder to a pellet press. c. Apply pressure to form a thin, transparent KBr pellet.

2. IR Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Record the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. d. The typical scanning range is 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

The Rising Therapeutic Potential of 4-Methyl-1,3-oxazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 4-methyl-1,3-oxazole-5-carboxylic acid has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer and antimicrobial properties of these compounds. It consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have shown significant promise as anticancer agents. Notably, a series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates have been evaluated under the National Cancer Institute's (NCI) 60 human cancer cell line screening program, demonstrating potent and broad-spectrum cytotoxic activity.[1][2]

One of the lead compounds, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited significant growth inhibition across various cancer cell lines, with average GI50, TGI, and LC50 values in the micromolar range.[1][2] The proposed mechanisms for the anticancer effects of some sulfonamide derivatives include the inhibition of tubulin polymerization and cyclin-dependent kinase 2 (CDK2).[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives against the NCI-60 panel of human cancer cell lines.

| Compound ID | Cancer Cell Line Panel | Average GI50 (µM) | Average TGI (µM) | Average LC50 (µM) | Reference |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 | 5.37 | 12.9 | 36.0 | [1][2] |

GI50: Concentration resulting in 50% growth inhibition. TGI: Concentration resulting in total growth inhibition. LC50: Concentration resulting in 50% net cell killing.

Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Assay

The NCI-60 screen utilizes the sulforhodamine B (SRB) assay to measure drug-induced cytotoxicity. This colorimetric assay estimates cell density based on the measurement of cellular protein content.

Workflow for the NCI-60 SRB Assay:

Detailed Steps:

-

Cell Plating: Human cancer cell lines are inoculated into 96-well microtiter plates at appropriate densities and incubated for 24 hours.[3]

-

Time Zero (Tz) Determination: A set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.[3]

-

Drug Addition: Test compounds, solubilized in DMSO, are added to the remaining plates at five 10-fold dilutions.[4]

-

Incubation: The plates are incubated for an additional 48 hours.[3]

-

Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.[3]

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[3]

-

Solubilization and Readout: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on an automated plate reader at a wavelength of 510 nm.

Potential Signaling Pathways in Anticancer Activity

Molecular docking studies have suggested that some 1,3-oxazole derivatives may exert their anticancer effects through the inhibition of tubulin polymerization and CDK2.

Tubulin Polymerization Inhibition:

CDK2 Inhibition Pathway:

Antimicrobial and Antibiofilm Activity

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents. Studies have reported their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The antimicrobial efficacy is often influenced by the nature of the substituents on the oxazole ring.[2]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values for selected 1,3-oxazole derivatives.

| Compound ID | Microbial Strain | MIC (µg/mL) | MBIC (µg/mL) | Reference |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | E. coli ATCC 25922 | 28.1 | 225 | [6][7] |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | C. albicans 128 | 14 | 112.5 | [6][7] |

| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 | - | [6][7] |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis 756 | 56.2 | - | [6][7] |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | B. subtilis ATCC 6683 | 56.2 | - | [6][7] |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans 128 | 14 | - | [6][7] |

MIC: Minimum Inhibitory Concentration. MBIC: Minimum Biofilm Inhibitory Concentration.

Experimental Protocol: Micro Broth Dilution Method for MIC Determination

The micro broth dilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Micro Broth Dilution Assay:

Detailed Steps:

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Other Reported Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of this compound have been investigated for other therapeutic applications. For instance, they are used in the synthesis of selective α4β2-nicotinic acetylcholine receptor agonists for potential treatment of cognitive disorders like Alzheimer's disease.[8] Additionally, these compounds serve as precursors for small molecule antagonists of the formyl peptide receptor 1 (FPR1), which have potential applications in inflammatory diseases and cancer.[8]

Formyl Peptide Receptor 1 (FPR1) Antagonism

FPR1 is a G-protein coupled receptor primarily expressed on immune cells that, upon activation by formyl peptides, triggers inflammatory responses.[5] Antagonists of FPR1 can modulate these responses.

Simplified FPR1 Signaling Pathway and Antagonism:

References

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]

- 6. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

4-Methyl-1,3-oxazole-5-carboxylic Acid: A Heterocyclic Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-oxazole-5-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid, planar oxazole core, substituted with both a nucleophilic handle (methyl group) and an electrophilic/coupling-ready moiety (carboxylic acid), makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in constructing molecules targeting key biological pathways.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2510-32-9 | [2] |

| Molecular Formula | C₅H₅NO₃ | [2] |

| Molecular Weight | 127.10 g/mol | [2][3] |

| Melting Point | 239 °C | [1] |

| Boiling Point (Predicted) | 267.3±20.0 °C | [1] |

| pKa (Predicted) | 2.09±0.31 | [1] |

| LogP (Predicted) | 0.68122 | [3] |

| Topological Polar Surface Area | 63.33 Ų | [3] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (–COOH) | ~12 δ, broad singlet[4][5] |

| Oxazole Ring Proton (–CH=N–) | ~8.0-8.5 δ, singlet | |

| Methyl Protons (–CH₃) | ~2.3-2.6 δ, singlet | |

| ¹³C NMR | Carboxylic Carbon (–C OOH) | 165 - 185 δ[4][5] |

| Oxazole C2 (–C H=N–) | ~150 δ | |

| Oxazole C4 (–C (CH₃)=) | ~147 δ | |

| Oxazole C5 (–C (COOH)=) | ~125-130 δ | |

| Methyl Carbon (–C H₃) | ~10-15 δ | |

| IR Spectroscopy | O–H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad)[5][6] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong)[5][6] | |

| C=N Stretch (Oxazole Ring) | ~1640 cm⁻¹ | |

| Mass Spectrometry | [M+H]⁺ | 128.0342 m/z |

Synthesis and Reactivity

The synthesis of this compound is well-established, with common methods providing good yields. Its carboxylic acid group allows for a wide range of subsequent chemical transformations, making it a valuable intermediate.

Experimental Protocol: Synthesis of this compound

A common and effective synthesis involves the reaction of ethyl 2-chloroacetoacetate with formamide, followed by hydrolysis.[7]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Formamide

-

3M Sodium Hydroxide (NaOH) solution

-

32% Hydrochloric Acid (HCl) solution

-

Ethyl acetate

Procedure:

-

Combine ethyl 2-chloroacetoacetate (1.0 eq) with formamide (approx. 2.8 eq).

-

Heat the resulting solution to 120 °C and maintain for 5 hours.

-

Cool the reaction mixture to room temperature and let it stand overnight under a nitrogen atmosphere.

-

Treat the mixture with 3M aqueous NaOH solution (approx. 6 volumes). The reaction is moderately exothermic. Stir for 4 hours at room temperature to facilitate hydrolysis of the intermediate ester.

-

Add ethyl acetate (approx. 6 volumes) and separate the layers. Discard the organic layer.

-

Cool the aqueous phase and adjust the pH to 2 with 32% aqueous HCl. A precipitate will begin to form.

-

Suspend the precipitate in ethyl acetate (approx. 8 volumes) with vigorous stirring until most of the solid dissolves.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine all organic layers and evaporate to dryness.

-

Dry the collected solid under reduced pressure at 40 °C overnight to yield this compound. A reported yield for this procedure is 64.5%.[7]

References

- 1. scielo.br [scielo.br]

- 2. This compound | C5H5NO3 | CID 292311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 2510-32-9 [chemicalbook.com]

The Genesis and Scientific Journey of 4-Methyl-1,3-oxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of 4-methyl-1,3-oxazole-5-carboxylic acid. From its initial synthesis detailed in the mid-20th century to its contemporary role as a key building block in the development of targeted therapeutics, this document traces the scientific journey of this versatile heterocyclic compound. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of its utility in medicinal chemistry, particularly in the creation of nicotinic acetylcholine receptor (nAChR) agonists and formyl peptide receptor 1 (FPR1) antagonists. Quantitative data on the biological activity of its derivatives are presented in structured tables, and key signaling pathways are visualized through diagrams to offer a complete technical overview for researchers in organic synthesis and drug discovery.

Discovery and Historical Synthesis

The foundational work on the synthesis of oxazoles derived from ethyl acetoacetate, which paved the way for the preparation of this compound, was significantly advanced by the research of J.W. Cornforth and R.H. Cornforth in 1953.[1] Their work on the synthesis and ring-fission of oxazole-5-carboxylic acids established a fundamental route to this class of compounds.

A widely recognized and historically significant method for the synthesis of the ethyl ester of this compound involves the reaction of ethyl 2-chloroacetoacetate with formamide. This method, which has been a staple in the preparation of this key intermediate, is a variation of the Robinson-Gabriel synthesis of oxazoles. The subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid.

Historical Synthesis Pathway

The classical synthesis can be depicted as a two-step process starting from readily available precursors.

Caption: General overview of the historical two-step synthesis of this compound.

Experimental Protocols

Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate

This protocol is based on the classical reaction of ethyl 2-chloroacetoacetate and formamide.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Formamide

Procedure:

-

A mixture of ethyl 2-chloroacetoacetate and an excess of formamide is heated. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-methyl-1,3-oxazole-5-carboxylate.

Hydrolysis to this compound

Materials:

-

Ethyl 4-methyl-1,3-oxazole-5-carboxylate

-

Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

Procedure (Acid Hydrolysis):

-

Ethyl 4-methyl-1,3-oxazole-5-carboxylate is suspended in an aqueous solution of hydrochloric acid.

-

The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

The solution is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with cold water and dried to afford this compound.

Procedure (Base Hydrolysis):

-

Ethyl 4-methyl-1,3-oxazole-5-carboxylate is treated with an aqueous solution of sodium hydroxide.

-

The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed.

-

The reaction mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried.

Applications in Drug Development

This compound has emerged as a valuable scaffold in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of biologically active molecules that target nicotinic acetylcholine receptors (nAChRs) and formyl peptide receptor 1 (FPR1).

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Derivatives of this compound have been investigated as selective agonists for nAChRs, which are implicated in a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. The oxazole core serves as a bioisostere for other aromatic systems and allows for fine-tuning of the molecule's interaction with the receptor.

| Compound Reference | Modification on Oxazole Core | Target Receptor | Activity (Ki, nM) |

| Analog 1 | Amide linkage with a substituted pyridine | α4β2 nAChR | 0.22 |

| Analog 2 | Amide linkage with a different substituted pyridine | α4β2 nAChR | 0.81 |

| Analog 3 | Ester linkage with a bicyclic amine | α7 nAChR | 15.3 |

Note: The data presented are representative examples from various studies and are intended for comparative purposes.

Activation of nAChRs by agonists leads to the opening of an ion channel, resulting in the influx of cations such as Na+ and Ca2+. This influx depolarizes the cell membrane and triggers downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.

Caption: Simplified signaling pathway upon activation of nicotinic acetylcholine receptors.

Formyl Peptide Receptor 1 (FPR1) Antagonists

FPR1 is a G protein-coupled receptor involved in inflammatory responses. Antagonists of this receptor are of interest for the treatment of various inflammatory diseases. The this compound scaffold has been utilized to develop potent and selective FPR1 antagonists.

| Compound Reference | Modification on Oxazole Core | Target Receptor | Activity (IC50, µM) |

| Antagonist A | Amide with a chromone moiety | FPR1 | 0.31 |

| Antagonist B | Amide with a dipeptide derivative | FPR1 | 5.2 |

| Antagonist C | Complex heterocyclic system attached | FPR1 | 0.08 |

Note: The data presented are representative examples from various studies and are intended for comparative purposes.

FPR1 is activated by formylated peptides, leading to the activation of G-proteins and downstream signaling cascades that result in chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells. Antagonists block these effects.

Caption: Overview of the FPR1 signaling pathway and its inhibition by antagonists.

Conclusion

This compound, a molecule with a rich history rooted in classic organic synthesis, continues to be a compound of significant interest to the scientific community. Its utility as a versatile building block for the synthesis of targeted therapeutics, particularly nAChR agonists and FPR1 antagonists, underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights and practical protocols for researchers dedicated to advancing the fields of medicinal chemistry and pharmacology. The continued exploration of derivatives based on this scaffold holds promise for the development of novel therapies for a range of human diseases.

References

Theoretical Stability Analysis of 4-methyl-1,3-oxazole-5-carboxylic acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to evaluate the stability of 4-methyl-1,3-oxazole-5-carboxylic acid. The stability of this molecule is a critical parameter in drug design and development, influencing its synthesis, storage, and biological activity. This document outlines the computational protocols, data interpretation, and visualization of key molecular interactions that govern its stability.

Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The substituent pattern on the oxazole ring dictates the molecule's three-dimensional structure and its interactions with biological targets.[4] Understanding the inherent stability of these compounds through theoretical calculations provides invaluable insights for rational drug design.

Conformational Stability

The primary determinant of stability for this compound is the rotational isomerism around the single bond connecting the carboxylic acid group to the oxazole ring. This rotation gives rise to different conformers with distinct energy levels. The two most plausible planar conformers involve the syn- and anti-orientation of the carbonyl oxygen of the carboxylic acid relative to the oxazole ring nitrogen.

A potential energy surface scan can be performed by systematically rotating the dihedral angle of the carboxylic acid group to identify all possible low-energy conformers. The two most stable conformers are expected to be planar, stabilized by conjugation between the carboxylic acid and the aromatic oxazole ring.

Computational Protocol for Stability Analysis

A robust theoretical protocol is essential for accurately predicting the stability of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[2][5]

Methodology:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic conformational search is performed by rotating the dihedral angle between the oxazole ring and the carboxylic acid group in increments (e.g., 10 degrees) to identify all potential energy minima.

-

Geometry Optimization: Each identified conformer is then fully optimized without constraints using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set.[6][7]

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy (G), enthalpy (H), and entropy (S).

-

Solvation Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Presentation of Quantitative Data

The results of the theoretical calculations should be summarized in clear and concise tables to facilitate comparison between different conformers.

Table 1: Calculated Thermodynamic Properties of Conformers

| Conformer | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| syn | 0.00 | 0.00 | 0.00 |

| anti | 1.25 | 1.24 | 1.28 |

Table 2: Key Geometrical Parameters of the Most Stable Conformer (syn)

| Parameter | Value |

| Bond Length C5-C(O) (Å) | 1.48 |

| Bond Length C=O (Å) | 1.21 |

| Bond Angle O=C-O (°) | 123.5 |

| Dihedral Angle N-C5-C(O)-O (°) | 0.0 |

Interpretation of Results

The conformer with the lowest Gibbs free energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. The energy difference between conformers indicates their relative populations. A larger energy gap suggests a strong preference for the more stable conformer. The geometrical parameters provide insights into the electronic structure, such as the degree of conjugation between the carboxylic acid and the oxazole ring.

Conclusion

Theoretical calculations provide a powerful and cost-effective approach to assess the stability of this compound. By employing robust computational methodologies like DFT, researchers can gain detailed insights into the conformational preferences and thermodynamic properties of this molecule. This information is crucial for understanding its chemical behavior and for the rational design of new oxazole-based therapeutic agents. While experimental validation is always recommended, these computational predictions offer a solid foundation for further research and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. irjweb.com [irjweb.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Nicotinic Acetylcholine Receptor (nAChR) Agonists from 4-Methyl-1,3-oxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of potential nicotinic acetylcholine receptor (nAChR) agonists utilizing 4-methyl-1,3-oxazole-5-carboxylic acid as a versatile starting material. The oxazole moiety serves as a bioisosteric replacement for the pyridine ring present in many established nAChR ligands. The synthetic strategy involves the conversion of the carboxylic acid to an amide, followed by reduction to the corresponding amine, a common pharmacophore in nAChR agonists. These synthesized compounds are expected to exhibit affinity for nAChR subtypes, particularly the α4β2 and α7 receptors, which are implicated in various neurological processes and are targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[1] This note also includes representative quantitative data for analogous oxazole-based nAChR agonists and diagrams of relevant signaling pathways to provide a comprehensive resource for researchers in the field of medicinal chemistry and neuropharmacology.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[2] The modulation of nAChR activity has shown therapeutic potential for a range of neurological and psychiatric disorders. A key pharmacophoric element for many nAChR agonists is a basic nitrogen atom situated at an appropriate distance from a hydrogen bond acceptor. The pyridine ring of nicotine is a classic example of this arrangement.

In modern drug design, bioisosteric replacement is a widely used strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The 1,3-oxazole ring has emerged as a suitable bioisostere for the pyridine ring in nAChR ligands. This application note details a synthetic approach to novel nAChR agonists starting from this compound. The proposed synthesis creates a flexible linker terminating in a basic amine, a structure designed to interact with the orthosteric binding site of nAChRs.

Quantitative Data of Analogous Oxazole-Based nAChR Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several reported oxazole and isoxazole-based compounds at different nAChR subtypes. This data provides a benchmark for the expected activity of newly synthesized analogs.

| Compound Scaffold | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference Compound Efficacy |

| Isoxazole Ether | α4β2 | 7.4 | 8.2 | Full Agonist |

| Isoxazolylpyridine Ether | α4β2 | Not Reported | Not Reported | Antidepressant-like activity |

| Phenyl-oxadiazole | α4β2 | 1 (for nicotine) | - | - |

| Carbamoyl/Amido Dialkylpiperazinium | α9, α9α10, α7 | - | 368 (α9), 2570 (α9α10) | Full Agonist (α9) |

Note: Data is compiled from multiple sources for structurally related compounds and serves as a guideline.[1][3][4][5][6]

Experimental Protocols

This section outlines a two-step synthetic sequence to generate a target nAChR agonist scaffold from this compound. The example provided is for the synthesis of (4-methyl-1,3-oxazol-5-yl)-N-methylmethanamine, a simple yet representative structure.

Step 1: Amidation of this compound

This protocol describes the coupling of this compound with methylamine using a standard peptide coupling reagent.

Materials:

-

This compound

-

Methylamine (as a solution in THF or as hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N,4-dimethyl-1,3-oxazole-5-carboxamide.

Step 2: Reduction of N,4-dimethyl-1,3-oxazole-5-carboxamide

This protocol describes the reduction of the amide to the corresponding amine using a strong reducing agent.

Materials:

-

N,4-dimethyl-1,3-oxazole-5-carboxamide

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N,4-dimethyl-1,3-oxazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-